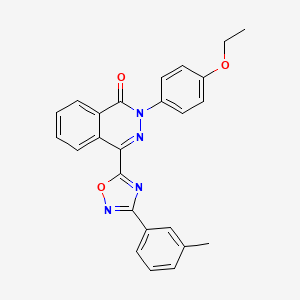

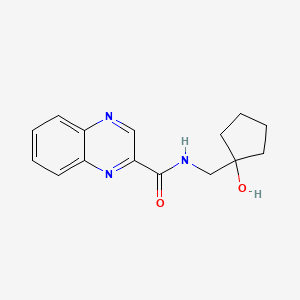

N-((1-羟基环戊基)甲基)喹喙啉-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoxaline derivatives, such as the one you mentioned, are often studied for their diverse biological activities .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a benzene ring and a pyrazine ring . The specific molecular structure of “N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide” would require more specific information or computational chemistry tools to analyze.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives can be quite diverse, depending on the specific derivative and the conditions. For instance, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinoxaline .科学研究应用

神经保护应用

喹喔啉衍生物,例如 2,3-二羟基-6-硝基-7-磺酰胺基-苯并 (F) 喹喔啉 (NBQX),表现出显著的神经保护特性。NBQX 是喹喔啉二酮拮抗剂的类似物,选择性抑制与谷氨酸受体的 quisqualate 亚型的结合,即使在缺血后攻击时给药,也能提供针对全身性缺血的保护 (Sheardown 等人,1990)。

抗菌活性

喹喔啉 N,N-二氧化物及其衍生物对一系列细菌和酵母菌株表现出抗菌活性,表明其作为新型抗菌化疗药物开发的潜力。所研究的化合物,包括喹喔啉-1,4-二氧化物及其各种取代衍生物,呈现出低最小抑菌浓度 (MIC),并证明完全消除了细菌菌株,表明在真核模型(如酿酒酵母)中低毒性和高功效 (Vieira 等人,2014)。

酶促活化和相互作用

对杂环芳香胺(包括喹喔啉衍生物)的研究表明,N-氧化和 II 相激活在其代谢中至关重要。这些过程对于理解喹喔啉化合物在人类中的代谢途径和潜在毒理学意义至关重要 (Davis 等人,1993)。

药物开发潜力

喹啉-2-羧酰胺衍生物,包括特定的喹喔啉衍生物,由于其作为外周苯二氮卓受体的放射性配体的潜力而受到探索,表明它们在非侵入性评估和治疗应用中的用途 (Matarrese 等人,2001)。此外,喹喔啉已被确定为治疗各种疾病药物中的关键成分,突出了它们在药物化学中的重要性 (Khatoon & Abdulmalek,2021)。

作用机制

Target of Action

Quinoxalines have been found to interact with a variety of biological targets. They have shown prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . .

Biochemical Pathways

Quinoxalines can affect a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoxalines can vary widely depending on their specific chemical structure

Result of Action

The molecular and cellular effects of quinoxalines can vary widely depending on their specific chemical structure and their biological targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of quinoxalines

属性

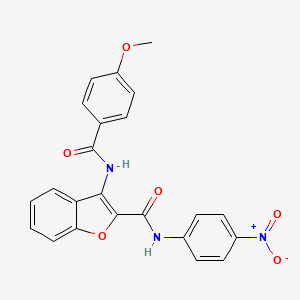

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-14(17-10-15(20)7-3-4-8-15)13-9-16-11-5-1-2-6-12(11)18-13/h1-2,5-6,9,20H,3-4,7-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHACJYPTEFXOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2694198.png)

![3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2694200.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea](/img/structure/B2694202.png)

![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

methanone hydrochloride](/img/structure/B2694213.png)